N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
Description
Reagents: Benzyl chloride, potassium carbonate
Conditions: Reflux in acetonitrile
Product: N-[cyclopentyl(phenyl)methyl]piperazine-2,5-dione
Step 4: Formation of Final Compound
Reagents: Acetic anhydride, pyridine
Conditions: Room temperature
Product: N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Properties
IUPAC Name |
N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-16-12-21(11-10-19-16)13-17(23)20-18(15-8-4-5-9-15)14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCCWEMGFMXUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)NC(=O)CN3CCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the cyclopentyl and phenyl groups. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.
-
Step 1: Synthesis of Piperazine Ring
Reagents: Ethylenediamine, diethyl oxalate
Conditions: Reflux in ethanol
Product: Piperazine-2,5-dione
Chemical Reactions Analysis
Types of Reactions
N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclopentyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in DMF for nucleophilic substitution
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Introduction of various functional groups like halides or alkyl groups
Scientific Research Applications
N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylmethyl)-2-(3-oxopiperazin-1-yl)acetamide
- N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperidin-1-yl)acetamide
- N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)propionamide
Uniqueness
N-[cyclopentyl(phenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
